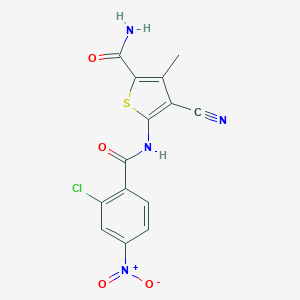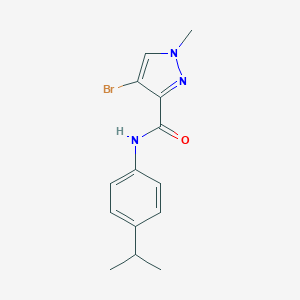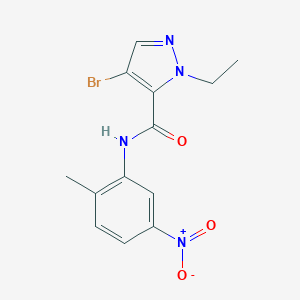
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide, commonly referred to as CNM-TA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CNM-TA belongs to a class of compounds known as thiophenes, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In We will also list future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of CNM-TA is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in inflammation and cancer. Specifically, CNM-TA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. CNM-TA has also been found to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
CNM-TA has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CNM-TA inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in immune cells. In addition, CNM-TA has been found to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that CNM-TA reduces inflammation and tumor growth in animal models of rheumatoid arthritis and breast cancer, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CNM-TA is that it exhibits potent anti-inflammatory, anti-cancer, and anti-viral activity, making it a promising candidate for the development of new drugs for the treatment of these diseases. In addition, CNM-TA has been found to be well-tolerated in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of CNM-TA is that its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for research on CNM-TA. One area of research could focus on elucidating the mechanism of action of CNM-TA, which could help to identify new drug targets and improve the efficacy of CNM-TA-based drugs. Another area of research could focus on optimizing the synthesis of CNM-TA and developing more efficient and cost-effective methods for its production. Finally, future research could explore the potential applications of CNM-TA in other areas, such as neurodegenerative diseases and autoimmune disorders.
Métodos De Síntesis
The synthesis of CNM-TA involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This is then reacted with 3-methylthiophene-2-carboxamide to form the intermediate product, 5-({2-chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene. Finally, this intermediate is treated with ammonia to form the desired product, CNM-TA.
Aplicaciones Científicas De Investigación
CNM-TA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, CNM-TA has been shown to have anti-cancer activity, particularly against breast and lung cancer cells. Furthermore, CNM-TA has been found to exhibit anti-viral activity against several viruses, including influenza A and B, hepatitis C, and HIV.
Propiedades
Nombre del producto |
5-({2-Chloro-4-nitrobenzoyl}amino)-4-cyano-3-methylthiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C14H9ClN4O4S |
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
5-[(2-chloro-4-nitrobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClN4O4S/c1-6-9(5-16)14(24-11(6)12(17)20)18-13(21)8-3-2-7(19(22)23)4-10(8)15/h2-4H,1H3,(H2,17,20)(H,18,21) |
Clave InChI |
LCQXFBFLQYHGNN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-carbamoylphenyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213630.png)
![methyl 2-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)amino]benzoate](/img/structure/B213632.png)
![dimethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}terephthalate](/img/structure/B213633.png)
![N-[4-(aminocarbonyl)phenyl]-5-({2-nitro-4-methylphenoxy}methyl)-2-furamide](/img/structure/B213635.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213636.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B213637.png)
![N-allyl-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B213638.png)
![5-[(4-fluorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213640.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)-2-furamide](/img/structure/B213642.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
![Methyl 2-({[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B213644.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213645.png)
